

Known biological activities of Pyrimido[5,4-c]pyridazine derivatives

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Compound of Interest						
Compound Name:	Pyrimido[5,4-c]pyridazine					
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An In-depth Technical Guide on the Known Biological Activities of **Pyrimido[5,4-c]pyridazine** Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The **pyrimido[5,4-c]pyridazine** core is a fused heterocyclic system of significant interest in medicinal chemistry due to its structural resemblance to purines, enabling it to interact with a wide array of biological targets. This document provides a comprehensive overview of the known biological activities of its derivatives, focusing on their anticancer, antimicrobial, kinase inhibitory, and phosphodiesterase inhibitory properties. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols for pivotal assays are provided. Furthermore, signaling pathways, experimental workflows, and structure-activity relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of this versatile scaffold's therapeutic potential.

Introduction to Pyrimido[5,4-c]pyridazine Derivatives

The fusion of pyrimidine and pyridazine rings creates the **pyrimido[5,4-c]pyridazine** scaffold, a class of nitrogen-rich heterocyclic compounds. These structures are considered "wonder nuclei" in drug discovery because their derivatives exhibit a vast spectrum of pharmacological activities.[1] Their diverse biological importance stems from the core's ability to serve as a scaffold for designing molecules that can interact with various enzymes and receptors within



the body.[2][3] The key areas of therapeutic promise for these derivatives include oncology, infectious diseases, and inflammatory conditions.

Synthesis Strategies

The synthesis of the **pyrimido[5,4-c]pyridazine** core can be achieved through several strategic pathways, often involving multi-step reactions that build the fused ring system from simpler precursors.

Key Synthetic Protocols

Aza-Wittig Reaction/Heterocyclization Strategy: A one-pot, efficient method for synthesizing **pyrimido[5,4-c]pyridazine**s involves a domino process that combines an aza-Wittig reaction with heterocyclization.[4][5]

Methodology: An iminophosphorane is reacted with phenylisocyanate. The subsequent
addition of amines leads to the formation of guanidine intermediates. These intermediates
are then cyclized in the presence of a catalytic amount of sodium ethoxide to yield the final
pyrimido[5,4-c]pyridazine products.[4]

Thermolysis Reaction: This method is used to synthesize pyrimido[5,4-c]quinoline-2,4-dione derivatives.

Methodology: The synthesis is achieved through a thermolysis reaction involving an
equimolar ratio of 5-arylidine-1,3-dimethylbarbituric acid derivatives and various aniline
derivatives. The reaction is typically conducted at high temperatures (150–180 °C) for 1–2
hours to yield the desired products.[6][7]

Ullmann N-Arylation: Novel pyrimido-pyridazine derivatives with anticancer potential have been synthesized using an efficient copper-catalyzed Ullmann N-arylation reaction.[2][8][9]

Methodology: This reaction creates a key carbon-nitrogen bond to build the core structure.
 The process utilizes an efficient Cu(OAc)₂ catalyst to couple an amine with an aryl halide, a crucial step in assembling the final heterocyclic system.[2][8]

Major Biological Activities



Pyrimido[5,4-c]pyridazine derivatives have demonstrated a wide range of biological activities, with the most prominent being anticancer, antimicrobial, and enzyme inhibition.

Anticancer Activity

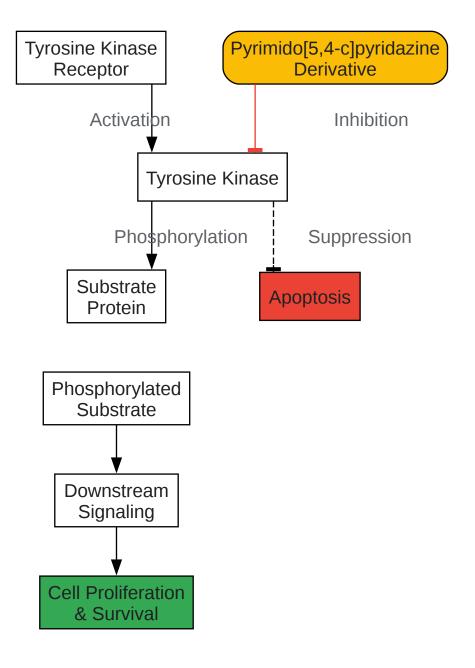
Derivatives of this scaffold have shown significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition, apoptosis induction, and cell cycle arrest.[2][8]

Quantitative Data for Anticancer Activity

Compound	Cell Line	Activity Type	Value	Reference
2b	MDA-MB-231 (Breast)	Cytotoxicity	Significant antitumor activity	[2][8][9]
5b	Leukemia SR	Growth Inhibition	GI% = 51	[6][7]
HOP-92 (Lung)	Growth Inhibition	GI% = 63	[6][7]	
UACC-62 (Melanoma)	Growth Inhibition	GI% = 53	[6][7]	
UO-31 (Renal)	Growth Inhibition	GI% = 69	[6][7]	_
HCT-116 (Colon)	Cytotoxicity	Potent activity		-
VEGFR Kinase	Enzyme Inhibition	92.2%		_

Mechanism of Action: Kinase Inhibition and Apoptosis Certain pyrimido-pyridazine derivatives function as potent tyrosine-protein kinase inhibitors.[8][9] By blocking the signaling pathways controlled by these kinases, the compounds can induce apoptosis (programmed cell death) and arrest the cell cycle, thereby preventing the proliferation of cancer cells.[2][8][9] For example, compound 2b was found to arrest MDA-MB-231 cells in the S-phase of the cell cycle. [8][9]





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Caption: Kinase inhibition pathway of **Pyrimido[5,4-c]pyridazine** derivatives.

Experimental Protocols

- In Vitro Anticancer Assay (MTT Assay):
 - Human breast adenocarcinoma cells (MCF-7, MDA-MB-231) and a normal cell line (HEK-293) are seeded in 96-well plates.[8][9]



- After 24 hours, cells are treated with various concentrations of the synthesized compounds.
- The cells are incubated for a specified period (e.g., 48 hours).
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.
- The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.
- In Vivo Anticancer Evaluation:
 - A study is conducted on lymphoma-bearing mice.[8][9]
 - The mice are divided into control and treatment groups.
 - The treatment group receives the test compound (e.g., compound 2b) at a specified dose.
 - Tumor growth and the lifespan of the mice are monitored and compared to the control group to evaluate the compound's efficacy.[8][9]

Antimicrobial Activity

Several derivatives have demonstrated broad-spectrum antibacterial and antifungal activity, making them promising candidates for the development of new anti-infective agents.

Quantitative Data for Antimicrobial Activity



Compound	Target Organism	Activity Type	Value (MIC)	Reference
5d, 5e, 5f, 5h, 5k	Gram +ve & Gram -ve bacteria	Antibacterial	Broad-spectrum efficacy	[6][7]
10h	Staphylococcus aureus	Antibacterial	16 μg/mL	[10]
8g	Candida albicans	Antifungal	16 μg/mL	[10]

Mechanism of Action: DNA Gyrase Inhibition Some pyrimido[5,4-c]quinoline derivatives are believed to exert their antibacterial effect by inhibiting bacterial topoisomerase II DNA gyrase. [6][7] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have been used to compare the binding mode of active compounds to the known inhibitor Clorobiocin within the enzyme's binding site.[6][7]



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